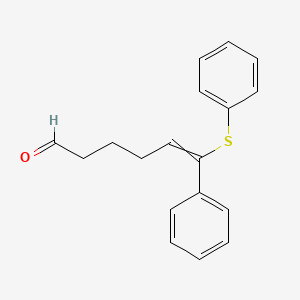
6-Phenyl-6-(phenylsulfanyl)hex-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenyl-6-(phenylsulfanyl)hex-5-enal is an organic compound with the molecular formula C18H18OS. It is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a hexenal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6-(phenylsulfanyl)hex-5-enal typically involves the reaction of a phenyl-substituted hexenal with a phenylsulfanyl reagent. One common method is the nucleophilic addition of a phenylsulfanyl anion to a hexenal derivative, followed by oxidation to form the desired aldehyde. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-6-(phenylsulfanyl)hex-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic conditions to replace the phenylsulfanyl group.
Major Products Formed
Oxidation: Formation of 6-Phenyl-6-(phenylsulfanyl)hexanoic acid.
Reduction: Formation of 6-Phenyl-6-(phenylsulfanyl)hexanol.
Substitution: Formation of various substituted hexenal derivatives depending on the nucleophile used.
Scientific Research Applications
6-Phenyl-6-(phenylsulfanyl)hex-5-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Phenyl-6-(phenylsulfanyl)hex-5-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-Phenylhex-5-enal: Lacks the phenylsulfanyl group, making it less reactive in certain substitution reactions.
6-(Phenylsulfanyl)hex-5-enal: Similar structure but without the additional phenyl group, affecting its overall reactivity and applications.
Uniqueness
6-Phenyl-6-(phenylsulfanyl)hex-5-enal is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical and biological applications.
Properties
CAS No. |
106112-52-1 |
|---|---|
Molecular Formula |
C18H18OS |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
6-phenyl-6-phenylsulfanylhex-5-enal |
InChI |
InChI=1S/C18H18OS/c19-15-9-3-8-14-18(16-10-4-1-5-11-16)20-17-12-6-2-7-13-17/h1-2,4-7,10-15H,3,8-9H2 |
InChI Key |
ZZIBIRKEUQTBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCC=O)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















